molecular formula C15H20N2O2 B2774996 2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 1903062-55-4

2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No. B2774996
CAS RN: 1903062-55-4
M. Wt: 260.337
InChI Key: NAAKROCXMOLPML-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone, also known as CP-544, 959, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as alpha-7 nicotinic acetylcholine receptor agonists, which have been shown to have a range of effects on the central nervous system.

Scientific Research Applications

PET Imaging Studies

One relevant application in scientific research is the development and use of compounds for Positron Emission Tomography (PET) imaging. For example, a study by Ametamey et al. (2007) evaluated 11C-ABP688, a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), for its potential as a PET agent. This research demonstrates how analogs of pyridine compounds can be used in neuroimaging to map specific brain receptors, aiding in the understanding of psychiatric and neurological disorders (Ametamey et al., 2007).

Toxicology and Metabolism

Another area of application is toxicology, where similar compounds are studied for their toxic effects and metabolism in humans. For instance, Grapp et al. (2017) conducted a comprehensive collection of exposure cases to 3,4-methylenedioxypyrovalerone (MDPV), a synthetic cathinone. This study sheds light on the metabolic pathways and potential toxic effects of synthetic compounds, contributing valuable information for forensic and clinical toxicology (Grapp et al., 2017).

Oxidative Stress and Inflammation Studies

Research into the effects of chemical compounds on oxidative stress and inflammation is also a significant application area. Watkins et al. (2015) explored the associations between urinary phenol and paraben concentrations and markers of oxidative stress and inflammation among pregnant women. While the focus is on different compounds, the methodologies and approaches used can be applicable to studying the effects of a wide range of chemicals, including pyridine derivatives, on human health (Watkins et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 2-Cyclopropyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these targets and investigating the compound’s impact on related biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . Understanding these properties is crucial for assessing the compound’s bioavailability and potential as a therapeutic agent.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on the compound’s targets and mode of action, it is difficult to discuss how environmental factors might influence this compound .

properties

IUPAC Name

2-cyclopropyl-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-2-5-14(16-9-11)19-13-6-7-17(10-13)15(18)8-12-3-4-12/h2,5,9,12-13H,3-4,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAKROCXMOLPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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